2-Hydroxy-3-phenoxypropyl methacrylate

Catalog No.
S588409
CAS No.
16926-87-7
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-phenoxypropyl methacrylate

CAS Number

16926-87-7

Product Name

2-Hydroxy-3-phenoxypropyl methacrylate

IUPAC Name

(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3

InChI Key

HFXVXHPSVLHXCC-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O

Synonyms

2-hydroxy-3-phenoxypropyl methacrylate, 3-phenoxy-2-hydroxypropyl methacrylate, HPPM

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O

2-Hydroxy-3-phenoxypropyl methacrylate (PHPM), also known as phenoxy-2-hydroxypropyl methacrylate, is a monomer with both hydrophilic (water-loving) and hydrophobic (water-repelling) properties. This unique characteristic makes it valuable in various scientific research applications, particularly in the development of biocompatible materials for medical devices and ophthalmics.


Molecular Structure Analysis

PHPM's structure consists of several key features:

  • Methacrylate group: This group (CH2=C(CH3)COOCH2-) contains a double bond and an ester linkage, allowing it to readily participate in polymerization reactions.
  • Phenoxy group: The presence of a phenoxy ring (C6H5O-) contributes to the hydrophobic character of the molecule.
  • Hydroxyl group: The hydroxyl group (OH) provides the hydrophilic character, making PHPM water-soluble.

The combination of these functional groups within the molecule creates a balance between hydrophilicity and hydrophobicity, making PHPM a versatile building block for various materials.


Chemical Reactions Analysis

Synthesis

PHPM is typically synthesized through the esterification reaction between methacrylic acid and 2-(3-phenoxypropanol).

Balanced Chemical Equation:

CH2=C(CH3)COOH + HOCH2CH2CH2OC6H5 → CH2=C(CH3)COOCH2CH2CH2OC6H5 + H2O (1)

Polymerization

PHPM readily undergoes polymerization reactions when initiated by free radicals or light. The resulting polymers can be hydrogels (water-swollen networks) or contact lenses with tailored properties depending on the co-monomers used [].

Decomposition

Thermal degradation of PHPM polymers can occur at high temperatures, releasing methacrylate and other volatile products [].


Physical And Chemical Properties Analysis

  • Appearance: Light yellow to slightly amber liquid.
  • Molecular Weight: 236.26 g/mol.
  • Melting Point: Not readily available.
  • Boiling Point: Not readily available.
  • Solubility: Soluble in water, ethanol, and other organic solvents.
  • Stability: Stable at room temperature, but can degrade at high temperatures [].

Synthesis and characterization:

Polymerization studies:

HPPM can be polymerized alone or copolymerized with other monomers to form various polymers. Research focuses on understanding the polymerization behavior of HPPM, including the influence of different reaction conditions and co-monomers on the properties of the resulting polymers. Studies investigate the effect of HPPM content on the thermal, mechanical, and optical properties of the copolymers [, ].

Biomedical applications:

Due to its unique chemical structure, HPPM shows potential for various biomedical applications. Research explores its use in:

  • Drug delivery: HPPM can be incorporated into polymer matrices for controlled drug release applications. Its presence can influence the degradation rate of the matrix, allowing for sustained release of the drug [].
  • Tissue engineering: HPPM-based hydrogels are investigated for their potential in tissue engineering due to their biocompatibility and ability to support cell growth.

Other potential applications:

Beyond its use in synthesis and biomedical fields, HPPM also holds promise for other applications:

  • Adhesives: HPPM can be used as a component in adhesives due to its ability to form strong bonds with various materials.
  • Coatings: HPPM-containing coatings can offer specific functionalities, such as improved hydrophobicity or adhesion properties.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16926-87-7
162223-14-5

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester: ACTIVE

Dates

Modify: 2023-08-15

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